molecular formula C18H22O2 B14246528 3,4-Hexanediol, 2,5-diphenyl- CAS No. 251987-92-5

3,4-Hexanediol, 2,5-diphenyl-

Cat. No.: B14246528
CAS No.: 251987-92-5
M. Wt: 270.4 g/mol
InChI Key: UVFAACDXIDJGHP-UHFFFAOYSA-N
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Description

3,4-Hexanediol, 2,5-diphenyl- is an organic compound with the molecular formula C18H20O2. It is a diol, meaning it contains two hydroxyl (OH) groups. This compound is characterized by the presence of two phenyl groups attached to the hexanediol backbone, making it a diphenyl derivative. The compound is of interest in various fields of chemistry due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Hexanediol, 2,5-diphenyl- can be achieved through multiple-step organic synthesis. One common method involves the reduction of diketones. For instance, the reduction of 2,5-diphenyl-3,4-hexanedione using sodium borohydride (NaBH4) in methanol can yield the desired diol . The reaction is typically carried out at room temperature under stirring conditions for several hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and reduction reactions can be scaled up for industrial applications, ensuring the availability of the necessary reagents and maintaining reaction conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

3,4-Hexanediol, 2,5-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form diketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3,4-Hexanediol, 2,5-diphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Hexanediol, 2,5-diphenyl- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate enzymatic activity and cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Hexanediol, 2,5-diphenyl- is unique due to its specific diol structure with two phenyl groups, which imparts distinct chemical and physical properties

Properties

CAS No.

251987-92-5

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

2,5-diphenylhexane-3,4-diol

InChI

InChI=1S/C18H22O2/c1-13(15-9-5-3-6-10-15)17(19)18(20)14(2)16-11-7-4-8-12-16/h3-14,17-20H,1-2H3

InChI Key

UVFAACDXIDJGHP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(C(C(C)C2=CC=CC=C2)O)O

Origin of Product

United States

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